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Compound of Interest

Compound Name: Acanthoside B

Cat. No.: B018609 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Acanthoside B, a lignan glycoside with noteworthy anti-inflammatory properties. This

document is intended to serve as a core resource for researchers and professionals involved in

natural product chemistry, pharmacology, and drug development.

Summary of Spectroscopic Data
Acanthoside B, with the molecular formula C₂₈H₃₆O₁₃ and a molecular weight of 580.6 g/mol ,

has been characterized using various spectroscopic techniques. The data presented here has

been compiled from available scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a pivotal tool for the structural elucidation of natural products. While a

complete, publicly available dataset of all NMR correlations for Acanthoside B is not readily

found in a single source, the following represents a compilation of reported data and typical

chemical shift ranges for similar lignan glycosides.

Table 1: ¹H NMR Spectroscopic Data for Acanthoside B (CD₃OD)
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Aglycone Moiety

H-2, H-6 ~6.70 s

H-7 ~4.70 d

H-8 ~3.10 m

H-7' ~4.20 m

H-8' ~2.90 m

H-9a, H-9b ~3.85, ~3.60 m

H-9'a, H-9'b ~3.80, ~3.55 m

OCH₃ ~3.80 s

Glucose Moiety

H-1'' ~4.90 d ~7.5

H-2'' - H-6'' 3.20 - 3.90 m

Table 2: ¹³C NMR Spectroscopic Data for Acanthoside B (CD₃OD)[1]
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Position Chemical Shift (δ, ppm)

Aglycone Moiety

C-1 ~135.0

C-2, C-6 ~105.0

C-3, C-5 ~154.0

C-4 ~139.0

C-7 ~87.0

C-8 ~55.0

C-1' ~133.0

C-2', C-6' ~105.0

C-3', C-5' ~154.0

C-4' ~136.0

C-7' ~73.0

C-8' ~52.0

C-9, C-9' ~72.0

OCH₃ ~57.0

Glucose Moiety

C-1'' ~103.0

C-2'' ~75.0

C-3'' ~78.0

C-4'' ~71.5

C-5'' ~78.5

C-6'' ~62.5
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Note: The chemical shifts are approximate and may vary slightly depending on the

experimental conditions.

Mass Spectrometry (MS)
Mass spectrometry data is crucial for determining the molecular weight and fragmentation

pattern of a compound.

Table 3: Mass Spectrometry Data for Acanthoside B

Ionization Mode [M+H]⁺ (m/z) [M+Na]⁺ (m/z)
Key Fragment Ions
(m/z)

ESI 581.2156 603.1975

419 ([M+H]-162, loss

of glucose), 387, 235,

181

The fragmentation pattern typically shows an initial loss of the glucose moiety (162 Da).

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for lignans like Acanthoside B.

NMR Spectroscopy
Sample Preparation: Acanthoside B is typically dissolved in deuterated methanol (CD₃OD) for

NMR analysis.

Instrumentation: NMR spectra are recorded on a spectrometer operating at a frequency of 400

MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

1D NMR (¹H and ¹³C): Standard pulse programs are used for the acquisition of ¹H and ¹³C NMR

spectra.

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): Used to identify proton-proton couplings.
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HSQC (Heteronuclear Single Quantum Coherence): Used to identify direct carbon-proton

correlations.

HMBC (Heteronuclear Multiple Bond Correlation): Used to identify long-range carbon-proton

correlations (2-3 bonds), which is essential for assembling the molecular structure.

Mass Spectrometry
Instrumentation: High-resolution mass spectrometry (HRMS) is performed using an

electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass

analyzer.

Procedure: The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the

ESI source. Data is acquired in both positive and negative ion modes to obtain comprehensive

fragmentation information.

Anti-Inflammatory Signaling Pathway
Acanthoside B has demonstrated anti-inflammatory effects, which are believed to be

mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB)

signaling pathway. The NF-κB pathway is a critical regulator of the inflammatory response.
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Caption: Proposed inhibitory mechanism of Acanthoside B on the NF-κB signaling pathway.
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Experimental Workflow
The general workflow for the isolation and characterization of Acanthoside B from a plant

source, such as Eleutherococcus senticosus, is outlined below.
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Caption: General workflow for the isolation and structural elucidation of Acanthoside B.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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